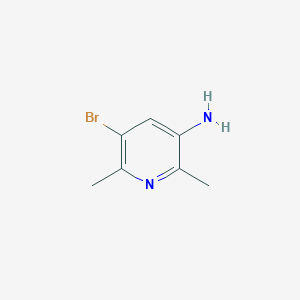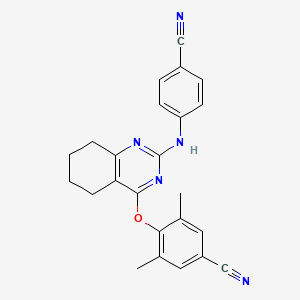
HIV-1 inhibitor-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-9 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific enzymes and proteins involved in the viral replication process, thereby preventing the virus from multiplying and spreading within the host.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-9 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the use of methyl isonipecotate as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired inhibitor . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are stringent to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
HIV-1 inhibitor-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile or electrophile used.
科学研究应用
HIV-1 inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the effects of HIV-1 inhibition on cellular processes.
Medicine: Tested in preclinical and clinical trials to evaluate its efficacy and safety as an anti-HIV drug.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
作用机制
HIV-1 inhibitor-9 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication cycle. One of its primary targets is the HIV-1 integrase enzyme, which is responsible for integrating the viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells . Additionally, it may interfere with other viral proteins and pathways, further reducing viral replication and spread.
相似化合物的比较
HIV-1 inhibitor-9 can be compared with other HIV-1 inhibitors, such as:
Raltegravir: An integrase strand transfer inhibitor that prevents the integration of viral DNA into the host genome.
Dolutegravir: Another integrase inhibitor with a higher barrier to resistance compared to raltegravir.
Elvitegravir: An integrase inhibitor often used in combination with other antiretroviral drugs.
Uniqueness
This compound is unique due to its specific chemical structure and mechanism of action, which may offer advantages in terms of potency, selectivity, and resistance profile. Its ability to target multiple stages of the viral replication cycle makes it a promising candidate for further development and clinical use.
Conclusion
This compound represents a significant advancement in the fight against HIV/AIDS. Its unique properties and broad range of applications make it a valuable tool for scientific research and potential therapeutic use. Continued research and development are essential to fully realize its potential and address the ongoing challenges posed by HIV-1.
属性
分子式 |
C24H21N5O |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
4-[[2-(4-cyanoanilino)-5,6,7,8-tetrahydroquinazolin-4-yl]oxy]-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C24H21N5O/c1-15-11-18(14-26)12-16(2)22(15)30-23-20-5-3-4-6-21(20)28-24(29-23)27-19-9-7-17(13-25)8-10-19/h7-12H,3-6H2,1-2H3,(H,27,28,29) |
InChI 键 |
HBZCSFIXNDKLEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2CCCC3)NC4=CC=C(C=C4)C#N)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




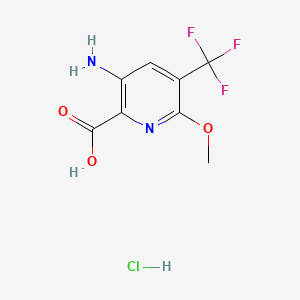
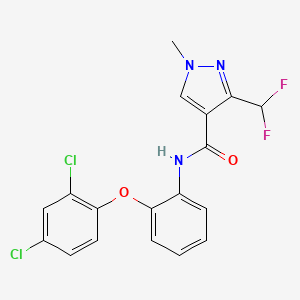
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)

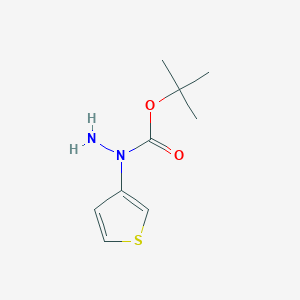
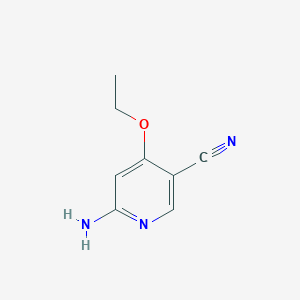
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
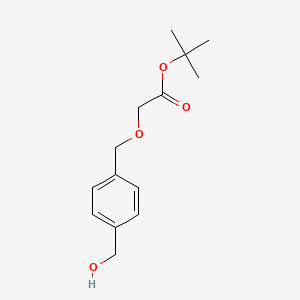
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
